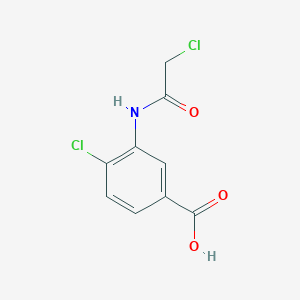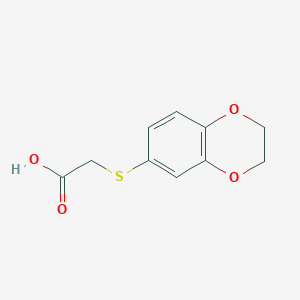![molecular formula C14H12N2OS2 B6143147 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 610275-61-1](/img/structure/B6143147.png)
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 610275-61-1 . It has a molecular weight of 288.39 and its IUPAC name is 3-ethyl-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one .
Molecular Structure Analysis
The molecular formula of this compound is C14H12N2OS2 . The InChI code is 1S/C14H12N2OS2/c1-2-16-13(17)10-8-11(9-6-4-3-5-7-9)19-12(10)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.39 . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been investigated for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a fungicide, insecticide, and herbicide. Additionally, this compound has been studied for its potential applications in materials science and nanotechnology.
作用機序
The exact mechanism of action of 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the regulation of biochemical processes. Additionally, this compound has been shown to interact with certain receptors in the body, which may be involved in its biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including humans. In humans, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have antioxidant, anti-diabetic, and anti-allergic effects. In animals, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce oxidative stress and improve glucose tolerance.
実験室実験の利点と制限
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is stable and can be stored for long periods of time. One limitation is that this compound is highly toxic and should be handled with extreme caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are numerous. Further research is needed to fully understand its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, research into its potential use as a fungicide, insecticide, and herbicide should be explored. Additionally, research into its potential use in materials science and nanotechnology should be conducted. Finally, further research should be conducted into its potential use as an antioxidant, anti-diabetic, and anti-allergic agent.
合成法
3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be synthesized via a three-step process. The first step involves the reaction of 2-chloro-4-methylthiophene with 3-ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine to produce the desired product. The second step involves the reaction of the intermediate product with ethyl acetoacetate to form a cyclic acetal. The third step involves the reaction of the cyclic acetal with acetic anhydride to form the final product.
特性
IUPAC Name |
3-ethyl-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)10-8-11(9-6-4-3-5-7-9)19-12(10)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWCDAQXNJXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)



![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)




![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)